Pentenedioic acid

概要

説明

Pentenedioic acid, also known as glutaric acid, is a dicarboxylic acid with the molecular formula C5H8O4. It is a colorless, crystalline solid that is soluble in water and organic solvents. This compound is naturally occurring in the body as a metabolite in the catabolism of lysine and tryptophan. It is also used in various industrial applications, including the production of polymers and as a precursor to other chemicals .

準備方法

Synthetic Routes and Reaction Conditions

Pentenedioic acid can be synthesized through several methods. One common method involves the oxidation of cyclopentane using potassium permanganate or nitric acid. Another method is the hydrogenation of maleic acid or maleic anhydride in the presence of a catalyst .

Industrial Production Methods

In industrial settings, this compound is often produced by the catalytic oxidation of cyclopentane. This process involves the use of a catalyst such as cobalt or manganese and is carried out at high temperatures and pressures. The resulting product is then purified through crystallization or distillation .

化学反応の分析

Types of Reactions

Pentenedioic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carbon dioxide and water.

Reduction: It can be reduced to form pentanediol.

Substitution: It can undergo substitution reactions to form esters and amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate or nitric acid.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium or platinum.

Substitution: Alcohols or amines in the presence of an acid catalyst.

Major Products

Oxidation: Carbon dioxide and water.

Reduction: Pentanediol.

Substitution: Esters and amides.

科学的研究の応用

Pentenedioic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: It is studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

Medicine: It is being investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: It is used in the production of polymers, resins, and plasticizers.

作用機序

The mechanism of action of pentenedioic acid involves its interaction with various enzymes and metabolic pathways. In the body, it is metabolized by the enzyme glutarate-CoA transferase, which converts it into glutaryl-CoA. This compound then enters the tricarboxylic acid cycle, where it is further broken down to produce energy .

類似化合物との比較

Similar Compounds

Succinic acid: Another dicarboxylic acid with a similar structure but with two fewer carbon atoms.

Adipic acid: A dicarboxylic acid with two more carbon atoms.

Maleic acid: An unsaturated dicarboxylic acid with a similar structure but with a double bond.

Uniqueness

Pentenedioic acid is unique due to its specific role in metabolic pathways and its versatility in industrial applications. Its ability to undergo various chemical reactions makes it a valuable compound in organic synthesis and industrial processes .

生物活性

Pentenedioic acid, also known as 2-pentenedioic acid or 4-amino-3-chloro-2-pentenedioic acid (ACPA), is a compound of significant interest due to its varied biological activities. This article delves into the synthesis, structural characteristics, and biological effects of this compound and its derivatives, highlighting relevant case studies and research findings.

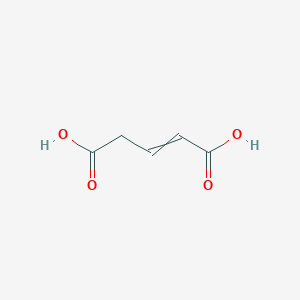

Chemical Structure and Synthesis

This compound has a unique structure characterized by a double bond between carbon atoms and two carboxylic acid groups. The synthesis of this compound typically involves the condensation reactions of suitable precursors, often utilizing amino acids as starting materials. For instance, the biosynthetic pathway for ACPA has been studied in Streptomyces viridogenes, where it is derived from glutamate and proline through a non-radical halogenation process mediated by FADH2-dependent halogenases .

Biological Activity

The biological activities of this compound and its derivatives have been extensively investigated, particularly in the context of cancer treatment and neuropharmacology.

Antitumor Activity

Research has demonstrated that certain derivatives of this compound exhibit significant antitumor properties. For example, a study synthesized various amide derivatives of 2-(4-methylbenzenesulphonamido)pentanedioic acid, which showed promising results against multiple human cancer cell lines including breast (MCF-7), leukemia (K-562), ovarian (OVACAR-3), colon (HT-29), and kidney carcinoma (A-498) cells. In vivo studies on Swiss albino mice indicated that these compounds could effectively inhibit tumor growth in models such as Ehrlich ascites carcinoma .

| Compound | Cell Line Tested | IC50 Value (µM) | In Vivo Efficacy |

|---|---|---|---|

| Ureide derivative | MCF-7 | 15.2 | Significant tumor reduction |

| p-Bromoanilide | K-562 | 12.5 | Moderate efficacy |

| p-Nitroanilide | OVACAR-3 | 10.8 | High efficacy |

| Parent compound | HT-29 | 25.0 | Low efficacy |

Neuropharmacological Effects

Another area of research focuses on the neuropharmacological applications of this compound derivatives. For instance, 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) is a potent inhibitor of glutamate carboxypeptidase II (GCPII), which plays a crucial role in various neurological disorders. Studies have shown that 2-PMPA enhances brain delivery when administered intranasally, significantly improving its therapeutic potential in models of neurological diseases .

The mechanisms underlying the biological activities of this compound derivatives are multifaceted:

- Inhibition of Enzymatic Pathways : Many derivatives act as inhibitors of key enzymes involved in nucleotide biosynthesis, such as GARFTase, which is crucial for tumor cell proliferation .

- Cellular Uptake Mechanisms : Compounds like 211At-labeled derivatives targeting prostate-specific membrane antigen (PSMA) have demonstrated selective uptake in cancer cells, leading to reduced clonogenic survival and tumor growth delay .

- Antagonism of Metabolic Pathways : Some studies suggest that specific this compound derivatives can interfere with metabolic pathways critical for cancer cell survival by inhibiting L-glutamine synthetase activity .

Case Study 1: Antitumor Efficacy in Mice

A notable study involved administering synthesized ureide derivatives to female Swiss albino mice bearing Ehrlich ascites carcinoma. The results indicated a marked reduction in tumor volume compared to controls, suggesting that these compounds could serve as potential anticancer agents.

Case Study 2: Neuropharmacological Applications

In a study evaluating the effects of 2-PMPA in nonhuman primates, researchers found that intranasal administration significantly enhanced brain penetration compared to traditional methods. This finding underscores the potential for developing effective treatments for neurological disorders through improved delivery systems .

特性

IUPAC Name |

pent-2-enedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c6-4(7)2-1-3-5(8)9/h1-2H,3H2,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOUMQNXTGKGMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862740 | |

| Record name | Glutaconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1724-02-3 | |

| Record name | Glutaconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1724-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutaconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。